Cas no 1156777-83-1 (4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine)

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine 化学的及び物理的性質
名前と識別子
-
- 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
- 3-Benzofuranamine, 4,7-dichloro-2,3-dihydro-
- 1156777-83-1
- N16653
- AKOS009561939
- SB48462
-
- インチ: 1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2
- InChIKey: ZUKFBYMLGJQSCE-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(Cl)C=CC(Cl)=C2C(N)C1
計算された属性
- せいみつぶんしりょう: 202.9904692g/mol
- どういたいしつりょう: 202.9904692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.446±0.06 g/cm3(Predicted)
- ふってん: 258.8±40.0 °C(Predicted)
- 酸性度係数(pKa): 7.46±0.20(Predicted)
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758369-1g |
4,7-Dichloro-2,3-dihydrobenzofuran-3-amine |
1156777-83-1 | 98% | 1g |
¥3981.00 | 2024-08-09 | |
Ambeed | A833442-1g |
4,7-DICHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE |
1156777-83-1 | 95% | 1g |
$474.0 | 2024-04-26 |
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amineに関する追加情報
Recent Advances in the Study of 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1156777-83-1): A Comprehensive Research Brief
The compound 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1156777-83-1) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This benzofuran derivative has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) active compounds. Recent studies have focused on its unique structural features, including the dihydrobenzofuran core and the strategically positioned chlorine atoms, which contribute to its distinctive pharmacological profile.
Recent pharmacological evaluations of 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine have demonstrated its activity as a serotonin receptor modulator, with particular affinity for 5-HT2A and 5-HT2C receptor subtypes. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits an interesting selectivity profile, making it a valuable tool compound for neuropharmacological research. The study employed radioligand binding assays and functional cellular assays to characterize its receptor interaction patterns, providing important insights into its mechanism of action.
Structural optimization studies have been conducted to explore the structure-activity relationship (SAR) of 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine derivatives. Researchers have systematically modified various positions of the molecule, including the amine functionality and the chlorine substituents, to enhance potency and selectivity. Computational modeling studies have complemented these experimental approaches, offering predictions about binding modes and potential metabolic stability improvements.
In drug metabolism and pharmacokinetics (DMPK) studies, 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has shown favorable properties including moderate plasma protein binding and acceptable metabolic stability in human liver microsome assays. However, recent investigations have identified specific cytochrome P450 isoforms responsible for its metabolism, which could inform future structural modifications to optimize its pharmacokinetic profile.
The synthetic accessibility of 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has been another focus of recent research. Several efficient synthetic routes have been developed, with improvements in yield and purity. A notable 2024 publication in Organic Process Research & Development described a scalable synthetic approach that addresses previous challenges in the preparation of this compound, particularly in controlling the stereochemistry at the 3-position.
Emerging applications of 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine extend beyond CNS disorders. Recent preclinical studies have explored its potential in inflammatory conditions, with promising results in animal models of neuroinflammation. Additionally, its use as a building block in the synthesis of more complex pharmaceutical agents has been investigated, leveraging its rigid benzofuran scaffold for the development of conformationally constrained analogs.
Future research directions for 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine include further exploration of its therapeutic potential through advanced in vivo studies, optimization of its drug-like properties, and investigation of potential combination therapies. The compound continues to serve as an important pharmacophore in medicinal chemistry, with its unique structural features offering multiple opportunities for chemical modification and biological evaluation.
1156777-83-1 (4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine) 関連製品
- 2138201-28-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione)
- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)
- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)
- 2580250-55-9(tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)
- 672293-59-3(4-(thiophen-3-yl)methylpiperidine)
- 868981-07-1(N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide)
- 116430-60-5(Vapreotide Acetate)
- 1357353-08-2(6-BROMO-1-HEXANOL)
- 878433-03-5(2-Ethyl-1-methyl-1H-indole-3-carbaldehyde)
- 886915-16-8(2-ethyl-5-{4-(4-fluorophenyl)piperazin-1-yl(furan-2-yl)methyl}-1,2,4triazolo3,2-b1,3thiazol-6-ol)
